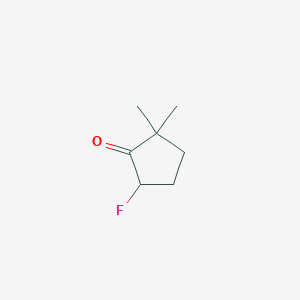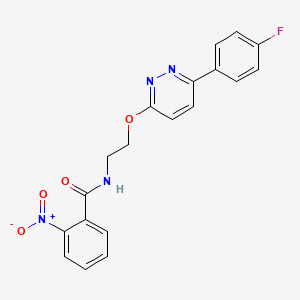
5-Fluoro-2,2-dimethylcyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2,2-dimethylcyclopentan-1-one is an organic compound with the molecular formula C7H11FO It is a fluorinated cyclopentanone derivative, characterized by the presence of a fluorine atom at the 5-position and two methyl groups at the 2-position of the cyclopentanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,2-dimethylcyclopentan-1-one typically involves the fluorination of 2,2-dimethylcyclopentanone. One common method is the electrophilic fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2,2-dimethylcyclopentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-fluoro-2,2-dimethylcyclopentanone carboxylic acid.
Reduction: Formation of 5-fluoro-2,2-dimethylcyclopentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2,2-dimethylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2,2-dimethylcyclopentan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylcyclopentanone: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Chloro-2,2-dimethylcyclopentan-1-one: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
5-Bromo-2,2-dimethylcyclopentan-1-one:
Uniqueness
5-Fluoro-2,2-dimethylcyclopentan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This can enhance its stability, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
5-fluoro-2,2-dimethylcyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO/c1-7(2)4-3-5(8)6(7)9/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSXXQAHSABFPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1=O)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2925983.png)
![N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)pentanamide](/img/structure/B2925985.png)

![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2925987.png)
![3-(3-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2925988.png)



![6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2925993.png)

![N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine](/img/structure/B2925997.png)
